molecular formula C6H8OS B2878995 (S)-1-(thiophen-2-yl)ethanol CAS No. 27948-39-6

(S)-1-(thiophen-2-yl)ethanol

Cat. No.: B2878995
CAS No.: 27948-39-6
M. Wt: 128.19
InChI Key: WUNFIVTVJXZDDJ-YFKPBYRVSA-N
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Description

(S)-1-(thiophen-2-yl)ethanol is an organic compound that features a thiophene ring substituted with an ethanol group at the second position

Scientific Research Applications

(S)-1-(thiophen-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis.

    Industry: The compound is used in the production of materials with specific electronic properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of thiophen-2-yl compounds in organic electronics has been attributed to their high resonance energy, electrophilic reactivity, and high π-electron density .

Safety and Hazards

The safety and hazards associated with thiophen-2-yl compounds would depend on the specific compound. For example, a safety data sheet for a related compound, 2-(Thiophen-2-yl)ethanamine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene and its derivatives have emerged as important building blocks for future organic electronic materials and functional supramolecular chemistry . Their potential applications include solar cells, electrochromic devices, organic field effect transistors, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(thiophen-2-yl)ethanol typically involves the asymmetric reduction of 2-acetylthiophene. One common method is the use of chiral catalysts to achieve enantioselective reduction. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, resulting in the formation of the (S)-enantiomer with high enantiomeric excess.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas to reduce 2-acetylthiophene efficiently. The choice of catalyst and reaction conditions is crucial to achieving high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(thiophen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-acetylthiophene.

    Reduction: The compound can be further reduced to form thiophene-2-ethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 2-acetylthiophene

    Reduction: Thiophene-2-ethanol

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethanol: Lacks the chiral center and is not enantiomerically pure.

    2-acetylthiophene: The ketone analog of (S)-1-(thiophen-2-yl)ethanol.

    Thiophene: The parent compound without the ethanol substituent.

Uniqueness

This compound is unique due to its chiral center, which allows it to be used in enantioselective synthesis and as a chiral auxiliary. Its specific structural features also make it valuable in the development of materials with unique electronic properties.

Properties

IUPAC Name

(1S)-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFIVTVJXZDDJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27948-39-6
Record name (1S)-1-(2-Thienyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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